Octadecanamide, N,N'-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate is a complex organic compound belonging to the class of N-acyl amines. These compounds are characterized by a fatty acid moiety linked to an amine group through an ester linkage
Vorbereitungsmethoden
The synthesis of Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate involves multiple stepsThe reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction could yield primary amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a surfactant in various formulations. In biology, it has potential applications in the study of cell membranes and lipid interactions. In medicine, it is being explored for its potential therapeutic properties, including its role as an anti-inflammatory agent. Industrially, it is used in the production of cosmetics and personal care products due to its emulsifying properties .
Wirkmechanismus
The mechanism of action of Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in lipid metabolism. This modulation can lead to changes in cell membrane composition and function, ultimately affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate can be compared with other similar compounds such as N,N’-ethylenebis(stearamide) and N,N’-ethane-1,2-diylbis(hexanamide). These compounds share similar structural features but differ in their specific chemical properties and applications. For instance, N,N’-ethylenebis(stearamide) is commonly used as a lubricant and anti-blocking agent in plastics, while N,N’-ethane-1,2-diylbis(hexanamide) is used in the production of coatings and adhesives .
By understanding the unique properties and applications of Octadecanamide, N,N’-(ethylaminodi-2,1-ethanediyl)bis-ethosulfate, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
112576-48-4 |
---|---|
Molekularformel |
C44H91N3O6S |
Molekulargewicht |
790.3 g/mol |
IUPAC-Name |
ethyl hydrogen sulfate;N-[2-[ethyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H85N3O2.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39-45(6-3)40-38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-40H2,1-3H3,(H,43,46)(H,44,47);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
HASXYOHBBIRBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.